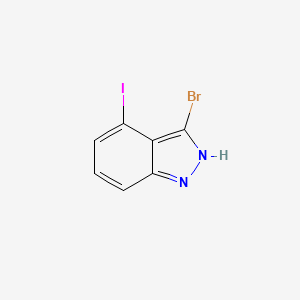

3-Bromo-4-iodo-1H-indazole

Descripción

Significance of Indazole Scaffolds in Organic Synthesis and Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the architecture of a multitude of biologically active compounds. nih.govresearchgate.netigi-global.comnih.gov Its structural rigidity and the presence of nitrogen atoms, which can act as both hydrogen bond donors and acceptors, make it a privileged structure in medicinal chemistry. pharmablock.com This unique arrangement allows indazole-based molecules to effectively interact with a wide array of biological targets, including enzymes and receptors. researchgate.netinnovatpublisher.com

The versatility of the indazole core is evident in its presence in a variety of approved drugs with diverse therapeutic applications. researchgate.netmdpi.com These include anti-inflammatory agents like bendazac (B1667983) and benzydamine, the antiemetic granisetron, and several anticancer drugs such as niraparib, pazopanib, and axitinib. pharmablock.commdpi.com The broad spectrum of pharmacological activities associated with indazole derivatives—ranging from antimicrobial and antiviral to neuroprotective and anti-tumor effects—underscores the immense value of this scaffold in drug discovery and development. nih.govresearchgate.netigi-global.comnih.govmdpi.comnih.govnih.govresearchgate.net

In organic synthesis, the indazole ring serves as a valuable synthon, a building block that can be readily modified to create more complex molecular structures. igi-global.com Its amenability to various chemical transformations allows for the generation of extensive libraries of compounds for high-throughput screening and the development of novel therapeutic agents. researchgate.netrasayanjournal.co.in

Rationale for Advanced Research on Halogenated Indazoles

The strategic introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indazole scaffold has proven to be a powerful strategy for modulating the physicochemical and biological properties of the parent molecule. nih.govrsc.org Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. cymitquimica.com These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. acs.org

The presence of halogens provides synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. researchgate.net This allows for the construction of highly substituted and structurally diverse indazole derivatives, expanding the chemical space available for drug discovery. researchgate.net The ability to fine-tune the electronic properties of the indazole ring through the addition of different halogens is a key driver for the advanced research in this area. nih.gov For instance, the introduction of a bromine or iodine atom provides a reactive site for palladium-catalyzed C-C bond formation, a fundamental transformation in modern organic synthesis. mdpi.com

Specific Focus on 3-Bromo-4-iodo-1H-indazole within the Halogenated Indazole Class

Within the broad class of halogenated indazoles, this compound stands out due to the unique and strategic placement of its halogen substituents. The presence of a bromine atom at the 3-position and an iodine atom at the 4-position offers differential reactivity, enabling selective and sequential chemical modifications. This di-halogenated pattern provides a versatile platform for the synthesis of complex, multi-substituted indazole derivatives.

The distinct reactivity of the C-Br and C-I bonds allows for regioselective cross-coupling reactions, a highly desirable feature in the synthesis of targeted molecules. researchgate.net For example, the more reactive C-I bond can be selectively targeted in a cross-coupling reaction, leaving the C-Br bond intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for the efficient and controlled construction of intricate molecular architectures.

Overview of Current Research Landscape and Academic Utility

The current research landscape surrounding this compound and related halogenated indazoles is vibrant and expanding. mdpi.com Academic and industrial researchers are actively exploring the synthetic utility of this compound as a key intermediate in the development of novel pharmaceuticals and functional materials. nih.govmdpi.com Its application as a building block for kinase inhibitors, a class of drugs that has revolutionized cancer therapy, is a particularly active area of investigation. nih.govrsc.org

The academic utility of this compound is further highlighted by its frequent appearance in the scientific literature, where it is employed in the synthesis of a wide range of biologically active molecules. mdpi.com Its commercial availability from various chemical suppliers facilitates its use in research laboratories worldwide.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 885518-68-3 fluorochem.co.uk |

| Molecular Formula | C₇H₄BrIN₂ chemscene.com |

| Molecular Weight | 322.93 g/mol chemscene.com |

| IUPAC Name | This compound fluorochem.co.uk |

| Purity | ≥97% chemscene.com |

| Appearance | Solid |

| Storage | 4°C chemscene.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOVURPDTBOZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646278 | |

| Record name | 3-Bromo-4-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-68-3 | |

| Record name | 1H-Indazole, 3-bromo-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Iodo 1h Indazole and Its Precursors

Regioselective Halogenation Strategies for Indazole Core Derivatizationrsc.orgsciensage.info

The functionalization of the indazole scaffold through halogenation is a cornerstone for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. nih.govsemanticscholar.org Halogenated indazoles serve as versatile building blocks for further molecular modifications, often through metal-catalyzed cross-coupling reactions. chim.it The development of metal-free, regioselective halogenation techniques is particularly significant, offering environmentally friendly and efficient pathways to mono- and poly-halogenated indazoles. rsc.orgrsc.org By carefully tuning reaction conditions, it is possible to achieve highly selective synthesis of not only mono-halogenated products but also to accomplish poly-halogenations. rsc.org

Direct Iodination at the C3 Positionrsc.org

The introduction of an iodine atom at the C3 position of the indazole ring is a common and pivotal step in the synthesis of many complex indazole derivatives. This transformation is typically achieved through electrophilic aromatic substitution, with several reliable protocols having been established. mdpi.com

The direct iodination of non-protected 1H-indazoles is most frequently performed using molecular iodine (I₂) as the iodinating agent under basic conditions. chim.it A widely employed method involves treating the indazole substrate with a combination of iodine and potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF). sciensage.infochim.itmdpi.com This system effectively generates the electrophilic iodine species required for the substitution reaction at the electron-rich C3 position. The reaction generally proceeds at room temperature and can lead to high yields of the desired 3-iodoindazole product. mdpi.commdpi.com For instance, the synthesis of 3-iodo-1H-indazole from indazole using I₂/KOH in DMF has been reported with a 77% yield after just two hours. mdpi.com

An alternative and effective iodinating agent is N-Iodosuccinimide (NIS). chim.it NIS is often used for various electrophilic iodinations and can be activated by catalytic amounts of acid or used under basic conditions. chim.itorganic-chemistry.org For example, the iodination of certain indazole precursors has been successfully carried out using NIS in the presence of KOH in a solvent such as dichloromethane (B109758) (CH₂Cl₂), offering mild conditions and short reaction times. This method has been shown to produce an approximately 80% yield for the synthesis of 3-iodo-6-methyl-5-nitro-1H-indazole in just 30 minutes at 0°C.

Table 1: Iodination of Indazole Derivatives at the C3 Position

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Indazole | I₂, KOH, DMF, 25°C, 2h | 3-Iodo-1H-indazole | 77% | mdpi.com |

| 6-Bromo-1H-indazole | I₂, KOH, DMF, rt, 3h | 6-Bromo-3-iodo-1H-indazole | 71.2% | rsc.org |

| 5-Bromo-1H-indazole | NIS, KOH, CH₂Cl₂, 0°C, 30min | 5-Bromo-3-iodo-1H-indazole | ~80% | chim.it |

| 5-Methoxy-1H-indazole | I₂, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole | ~100% | chim.it |

The synthesis of di-halogenated indazoles, such as the target compound 3-bromo-4-iodo-1H-indazole, requires sequential halogenation steps where the C3-iodination protocol is applied to a pre-existing brominated indazole. Research has demonstrated that the direct iodination methods are highly effective on indazole rings already bearing a bromine substituent. chim.it For example, 6-bromo-1H-indazole can be efficiently converted to 6-bromo-3-iodo-1H-indazole using the I₂/KOH/DMF system. rsc.org Similarly, 5-bromo-3-iodoindazole has been prepared in excellent yield from 5-bromoindazole using NIS and KOH. chim.it These examples underscore the feasibility of synthesizing this compound by first preparing 4-bromo-1H-indazole and subsequently performing a regioselective iodination at the C3 position. The presence of the bromine atom on the benzene (B151609) ring portion of the indazole does not typically interfere with the preferential iodination at C3.

Direct Bromination at the C4 Position

Achieving regioselective bromination at the C4 position of the indazole core is a more nuanced challenge compared to the well-established C3 halogenation. The electronic properties of the indazole ring system often direct electrophilic attack to other positions, such as C3, C5, or C7. chim.itrsc.org However, the C4 position is noted to be susceptible to bromination due to its relatively high electron density, making selective functionalization possible with carefully designed protocols. smolecule.com

N-Bromosuccinimide (NBS) is a versatile and commonly used reagent for electrophilic bromination of aromatic and heterocyclic systems. chim.italfa-chemistry.com While NBS is widely employed for the regioselective introduction of bromine at the C3 position of indazoles, its application for C4 bromination requires specific strategies to override the inherent reactivity at other sites. chim.it The development of selective bromination protocols often involves modulating the reaction conditions, such as the choice of solvent, temperature, and the potential use of directing groups or catalysts. For instance, the regioselective C7 bromination of certain 4-substituted NH-free indazoles has been achieved with high selectivity using NBS in DMF at elevated temperatures. rsc.org This suggests that substituents on the indazole ring play a crucial role in directing the position of bromination. For the selective synthesis of 4-bromo-1H-indazole, protocols would likely involve exploiting the intrinsic electronic nature of the C4 position while minimizing competing reactions, possibly through low-temperature conditions or the use of specific solvent systems that favor C4 attack.

Table 2: Examples of Regioselective Bromination of Indazoles with NBS

| Substrate | Reagent(s) & Conditions | Primary Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.), EtOH, 25°C | 3-Bromo-2-phenyl-2H-indazole | High | researchgate.net |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 equiv.), DMF, 80°C | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84% | rsc.org |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (2.0 equiv.), DMF, 80°C | N-(5,7-Dibromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 88% | rsc.org |

The synthesis of hetero-halogenated indazoles like this compound necessitates precise control over the regiochemistry of each halogenation step. When introducing multiple halogens, several factors must be considered to prevent the formation of undesired isomers. The stoichiometry of the halogenating agent is a critical parameter; for example, using an excess of NBS can lead to di-substitution, as seen in the formation of 5,7-dibrominated indazoles. rsc.org

The order of halogenation is also a key strategic consideration. In the case of this compound, the synthesis would logically proceed via the bromination of the indazole core at C4, followed by iodination at C3. The electronic effect of the first halogen atom introduced will influence the position of the subsequent electrophilic attack. Furthermore, "one-pot, two-step" procedures have been developed for creating hetero-halogenated indazoles, where sequential addition of different halogenating agents under fine-tuned conditions allows for controlled di-halogenation. rsc.orgresearchgate.net For instance, 3-bromo-7-chloro-2H-indazoles have been prepared by first performing a bromination, followed by chlorination. researchgate.net This highlights the importance of understanding the relative reactivity of the different positions on the indazole ring and the activity of the halogenating agents (e.g., NBS vs. NCS) to achieve the desired regiocontrol. researchgate.net

Sequential Halogenation Approaches for Di- and Poly-Halogenated Indazoles

The synthesis of di- and poly-halogenated indazoles such as this compound typically relies on sequential halogenation strategies, where control over regioselectivity is paramount. The reactivity of the indazole ring towards electrophilic substitution allows for the introduction of halogens at various positions, primarily C3, C5, and C7. The precise outcome of these reactions is governed by the choice of halogenating agent, the reaction conditions (e.g., solvent, temperature, and basicity), and the nature of existing substituents on the ring. rsc.orgchim.it

The C3 position of the indazole ring is particularly susceptible to halogenation. chim.it Iodination at C3 can be achieved efficiently using iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as dimethylformamide (DMF). chim.it Bromination at the C3 position is commonly performed using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in various solvents, including acetonitrile (B52724) or acetic acid. chim.it

For a di-substituted compound like this compound, a plausible synthetic route involves a multi-step sequence starting from a suitable indazole precursor. One could envision starting with the iodination of the benzene ring, followed by bromination at the C3 position. For instance, the synthesis of related poly-halogenated indazoles like 4-bromo-6-fluoro-5-iodo-1H-indazole involves selective electrophilic aromatic substitution using agents like iodine monochloride (ICl) and NBS. chemblink.com The synthesis of 3,4-dihaloindazoles has been reported, and the selectivity of subsequent palladium-catalyzed reactions on these scaffolds, including 3-bromo-4-iodoindazoles, has been investigated, confirming their utility as synthetic building blocks. researchgate.netresearchgate.net

A general, metal-free approach for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS) demonstrates that reaction conditions can be tuned to produce mono-, di-, or even tri-halogenated products. rsc.orgresearchgate.netnih.gov For example, using NBS can lead to bromination at the C3 and C7 positions. nih.gov The synthesis of hetero-dihalogenated indazoles, such as 3-bromo-7-chloro-2H-indazoles, has been achieved through sequential one-pot reactions, where the order of addition of NCS and NBS dictates the final product. nih.gov This highlights that a carefully planned sequence of adding different halogenating agents is a viable strategy for producing mixed poly-halogenated indazoles.

| Position | Halogenating Agent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| C3-Iodination | I₂ / KOH | DMF, Room Temp | Good to Excellent | chim.it |

| C3-Bromination | NBS | Acetonitrile (MeCN), Room Temp | Good | chim.it |

| C3-Bromination | Br₂ / NaOAc | AcOH / CHCl₃ | Good | chim.it |

| C3/C7 Di-bromination | NBS (2.2 equiv.) | H₂O, 50 °C, 3 h | 95% | rsc.org |

| C3-Bromo-C7-Chloro | 1. NCS (1.1 equiv.) 2. NBS (1.1 equiv.) | H₂O, 50 °C | 74% | nih.gov |

Metal-Catalyzed Cyclization and Annulation Routes to Indazole Derivatives

Metal-catalyzed reactions provide powerful and convergent strategies for constructing the indazole core, often from readily available acyclic or heterocyclic precursors. These methods offer alternative pathways to substituted indazoles that can then be subjected to halogenation.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been applied to the formation of indazole derivatives. While many palladium-catalyzed routes to indazoles involve cross-coupling to form a key C-N bond in an intramolecular amination fashion, other annulation strategies also exist. sci-hub.se For example, palladium-catalyzed coupling reactions of 3-iodoindazoles with various boronic acids are widely used to functionalize the indazole core. mdpi.com

A relevant annulation approach is the palladium-catalyzed synthesis of indoles, a related heterocyclic system, through the coupling of ortho-alkynylanilines with terminal alkynes. thieme-connect.de This type of annulation, which constructs the fused ring system, demonstrates the power of palladium catalysis in heterocycle synthesis. The synthesis of 4-substituted and 3,4-disubstituted indazoles has been accomplished through palladium-mediated Suzuki, Heck, and Sonogashira cross-coupling reactions, starting from halo-indazoles. researchgate.netresearchgate.net This underscores the importance of palladium catalysis in both the construction and subsequent elaboration of the indazole scaffold.

Rhodium(III)-catalyzed C-H activation has emerged as a highly effective tool for the synthesis of complex heterocycles, including indazoles. mdpi.com A notable example is the formal [4+1] annulation of azobenzenes with aldehydes. acs.org In this process, the rhodium catalyst facilitates the direct addition of an azobenzene (B91143) C-H bond across the aldehyde, followed by cyclization and aromatization to yield N-aryl-2H-indazoles. The azo group acts as an internal directing group, enabling the ortho-C-H activation, and subsequently serves as a nucleophile to trap the aldehyde addition product. acs.org This method is compatible with a wide range of functional groups on both the azobenzene and aldehyde partners. acs.org

Another powerful rhodium-catalyzed approach involves the double C-H activation and cross-coupling of aldehyde phenylhydrazones. nih.gov This strategy allows for the direct synthesis of functionalized 1H-indazoles from easily prepared starting materials. The reaction is believed to proceed through a cascade involving C(aryl)-H bond metalation, insertion into the C(aldehyde)-H bond, and subsequent reductive elimination to forge the new C-C bond of the indazole ring. nih.gov Other variations include the use of sulfoxonium ylides or diazoesters as coupling partners with azoxy compounds or azobenzenes to access various substituted indazoles. mdpi.comrsc.orgmdpi.com

| Azobenzene | Aldehyde | Catalyst System | Solvent/Temp | Yield |

|---|---|---|---|---|

| Azobenzene | Benzaldehyde | [CpRhCl₂]₂ / AgSbF₆ | Dioxane, 80 °C | 81% |

| 4,4'-Dichloroazobenzene | Benzaldehyde | [CpRhCl₂]₂ / AgSbF₆ | Dioxane, 80 °C | 80% |

| Azobenzene | 4-Methoxybenzaldehyde | [CpRhCl₂]₂ / AgSbF₆ | Dioxane, 80 °C | 80% |

| Azobenzene | Butyraldehyde | [CpRhCl₂]₂ / AgSbF₆ / MgSO₄ | THF, 80 °C | 76% |

Cp = Pentamethylcyclopentadienyl

Copper catalysis offers an economical and efficient alternative for the synthesis of indazoles. bohrium.com These methods often involve tandem reactions that construct the heterocyclic ring in a single pot. One prominent strategy is the copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones, which is an extension of the classic Ullmann condensation. bohrium.comresearchgate.net

More recent developments include the copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes to form 3-alkenyl-2H-indazoles. acs.org This reaction proceeds in a single step via C-N bond formation and a subsequent 1,2-hydride shift, requiring only catalytic amounts of copper. acs.org Another innovative route involves the reaction of 2-bromoaryl oxime acetates with amines, catalyzed by copper, to afford 1H-indazoles. rsc.org This method showcases the versatility of copper in mediating cross-coupling followed by a cyclization cascade. Tandem copper-catalyzed N-arylation-cyclization strategies have been reviewed as powerful tools for assembling a diverse range of fused N-heterocycles, including indazoles, from various precursors like o-haloaryl N-sulfonylhydrazones. bohrium.commdpi.com

A novel synthetic route to 1H-indazoles has been developed utilizing a silver(I)-mediated intramolecular oxidative C-H amination. nih.govbohrium.comacs.orgnih.gov This method is particularly effective for synthesizing 3-substituted indazoles, which can be challenging to access via other C-H amination techniques. nih.gov The reaction typically involves treating an arylhydrazone precursor with a silver(I) salt, such as silver(I) triflimide (AgNTf₂), often with copper(II) acetate (B1210297) (Cu(OAc)₂) as an additive, in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. nih.gov

The reaction tolerates a wide array of functional groups at what becomes the 3-position of the indazole, including amides, ketones, esters, and even trifluoromethyl groups. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant, which generates a nitrogen-centered radical that subsequently cyclizes onto the aryl ring. nih.govbohrium.com

| Arylhydrazone Precursor (Substituent at future C3) | Reagents | Conditions | Yield |

|---|---|---|---|

| Ester (CO₂Me) | AgNTf₂, Cu(OAc)₂ | 1,2-dichloroethane, 80 °C, 24 h | 89% |

| Ketone (COPh) | AgNTf₂, Cu(OAc)₂ | 1,2-dichloroethane, 80 °C, 24 h | 80% |

| Amide (CONHPh) | AgNTf₂, Cu(OAc)₂ | 1,2-dichloroethane, 80 °C, 24 h | 70% |

| Trifluoromethyl (CF₃) | AgNTf₂, Cu(OAc)₂ | 1,2-dichloroethane, 80 °C, 24 h | 51% |

| Aryl (p-Tolyl) | AgNTf₂, Cu(OAc)₂ | 1,2-dichloroethane, 80 °C, 24 h | 75% |

[3+2] Dipolar Cycloaddition Approaches for Indazole Ring Formation (e.g., Sydnones with Arynes)

The [3+2] dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. A prominent application in indazole synthesis is the reaction between sydnones, which are stable, mesoionic cyclic 1,3-dipoles, and arynes (didehydrobenzenes). nih.govlew.ronih.gov This approach provides a rapid and highly efficient route to 2H-indazoles, often under very mild conditions and with excellent yields, avoiding contamination from the 1H-indazole isomer. nih.gov

The reaction is initiated by the in situ generation of a reactive aryne intermediate, typically from a silylaryl triflate precursor using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The aryne then undergoes a [3+2] cycloaddition with the sydnone (B8496669) to form a bicyclic adduct. This adduct is unstable and spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide (CO₂) to form the stable, aromatic 2H-indazole ring. nih.gov The reaction exhibits broad substrate scope, tolerating a variety of functional groups on both the sydnone and aryne precursors. nih.gov Halogenated 2H-indazoles produced via this method can be readily elaborated into more complex structures using palladium-catalyzed cross-coupling reactions. nih.gov

| Sydnone (N-substituent) | Aryne Precursor | Conditions | Yield |

|---|---|---|---|

| N-Phenyl | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt, 1 h | 99% |

| N-(4-Chlorophenyl) | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt, 1 h | 98% |

| N-Methyl | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt, 1 h | 98% |

| N-Phenyl | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | TBAF, THF, rt, 1 h | 99% |

| N-Phenyl-C4-iodo | 2-(Trimethylsilyl)phenyl triflate | TBAF, THF, rt, 1 h | 88% |

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The synthesis of indazole derivatives, which are pivotal scaffolds in medicinal chemistry and materials science, is increasingly benefiting from the principles of green chemistry. benthamdirect.comingentaconnect.comrsc.org Traditional synthetic routes often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. In contrast, modern sustainable methodologies aim to enhance efficiency while minimizing environmental impact. These approaches include the use of alternative energy sources like microwave and ultrasound, employing environmentally benign solvents, and developing metal-free or catalyst-free reaction pathways. rsc.orgacs.orgrsc.org Recent advancements have highlighted mechanochemistry and electrochemistry as powerful tools for the halogenation of indazoles, offering significant advantages in terms of sustainability, safety, and efficiency. researchgate.net

Mechanochemistry-Driven Halogenation

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a solvent-free and often additive-free alternative to conventional synthesis. researchgate.net This high-energy ball milling technique has been successfully applied to the halogenation of various heterocyclic compounds, including indazoles.

A notable mechanochemical strategy facilitates the halogenation of 1H- and 2H-indazoles under solvent- and additive-free conditions. researchgate.net This method avoids the need for external oxidants or heating, generating the desired halogenated products in good to excellent yields. The process involves grinding the indazole substrate with a halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in a milling apparatus. For instance, the palladium-catalyzed C–H/C–H cross-coupling of N1-protected 1H-indazoles can be achieved through mechanochemistry, demonstrating its utility in forming complex molecular structures with high efficiency and lower waste. acs.org This approach is not only environmentally friendly but also offers a practical and straightforward route to access halogenated indazoles, which are key intermediates for further functionalization. researchgate.netacs.org

Table 1: Examples of Mechanochemistry-Driven Halogenation

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| 2H-Indazoles | N-Chlorosuccinimide (NCS) | Ball Milling, Solvent-Free | 3-Chloro-2H-indazoles | 58% | researchgate.net |

| 1H-Indazoles | N-Bromosuccinimide (NBS) | Ball Milling, Solvent-Free | 3-Bromo-1H-indazoles | Good to Excellent | researchgate.net |

This table is generated based on available data and represents examples of the described methodology.

Electrochemical Methods for Halogenation of Indazole Systems

Electrosynthesis has emerged as a powerful and green technology in organic chemistry, allowing for the replacement of conventional chemical oxidants and reductants with clean electrical energy. researchgate.net Electrochemical methods for the halogenation of indazoles are particularly advantageous as they often proceed under mild, room-temperature conditions without the need for metal catalysts or external oxidants. researchgate.netresearchgate.net

An environmentally friendly and highly efficient electrochemical protocol has been developed for the C-3 halogenation of 2H-indazoles. researchgate.netresearchgate.net This method utilizes inexpensive and readily available sodium halides (NaCl or NaBr) as both the halogen source and the electrolyte in an undivided cell system. researchgate.netresearchgate.net The reaction demonstrates broad substrate scope and high functional group tolerance, providing the corresponding 3-halo-2H-indazoles in moderate to excellent yields. researchgate.net This process avoids the use of expensive supporting electrolytes and toxic halogenating agents, aligning perfectly with the principles of green chemistry. researchgate.net

The practicality of this method extends to the synthesis of more complex structures. For example, an efficient electrochemical preparation of N1-allyl-3-iodo- or 3-bromo-indazoles has been developed using platinum plates as both the anode and cathode. chim.it The synthesis of precursors to compounds like this compound can be envisioned using sequential halogenation steps, potentially involving electrochemical methods for improved sustainability. The synthesis of related dihaloindazoles, such as 6-bromo-3-iodo-1H-indazole, has been achieved through the iodination of 6-bromo-1H-indazole using iodine and potassium hydroxide, a process that could be adapted for electrochemical approaches. rsc.org The selectivity in subsequent reactions of 3-bromo-4-iodoindazoles has also been a subject of investigation, highlighting the importance of efficient access to such dihalogenated scaffolds. researchgate.net

Table 2: Overview of Electrochemical Halogenation of 2H-Indazoles

| Halogen Source | Electrolyte | Cell Type | Conditions | Product | Yield | Reference |

| NaBr | NaBr (self-electrolyte) | Undivided Cell | Galvanostatic Electrolysis, CH3CN | 3-Bromo-2H-indazoles | Moderate to Excellent | researchgate.netresearchgate.net |

| NaCl | NaCl (self-electrolyte) | Undivided Cell | Galvanostatic Electrolysis, CH3CN | 3-Chloro-2H-indazoles | Moderate to Excellent | researchgate.netresearchgate.net |

| NaI / Allyl Iodide | NaI | Pt Anode/Cathode | Not Specified | N1-Allyl-3-iodo-indazoles | Good | chim.it |

This table is generated based on available data and represents examples of the described methodology.

Reactivity and Strategic Functionalization of 3 Bromo 4 Iodo 1h Indazole

Intrinsic Reactivity Profile of Bromine at C3 and Iodine at C4

The reactivity of the halogen substituents in 3-bromo-4-iodo-1H-indazole is dictated by the inherent differences in the carbon-halogen bond strengths and the electronic nature of their positions on the indazole ring. Generally, the carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst compared to the carbon-bromine (C-Br) bond. This difference in reactivity is a key factor in achieving selective functionalization at either the C3 or C4 position.

The iodine atom at the C4 position is more susceptible to substitution reactions than the bromine atom at the C3 position. libretexts.org This is attributed to the lower bond dissociation energy of the C-I bond. Consequently, palladium-catalyzed cross-coupling reactions can often be performed selectively at the C4 position while leaving the C3-bromo group intact. researchgate.net This differential reactivity allows for a stepwise functionalization strategy, where the C4 position is first modified, followed by subsequent reactions at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions provide a means to introduce a wide array of substituents at the C3 and C4 positions, enabling the synthesis of diverse and complex molecules. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. In the case of this compound, this reaction can be employed for both arylation and vinylation.

Selective Suzuki-Miyaura coupling at the more reactive C4-iodo position can be achieved under specific reaction conditions. researchgate.netthieme-connect.de For instance, using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like sodium carbonate, it is possible to introduce an aryl or vinyl group at the C4 position while preserving the C3-bromo substituent for further transformations. researchgate.netmdpi.com Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an efficient method for the C3-vinylation of unprotected 3-iodoindazoles. nih.gov

Subsequent Suzuki-Miyaura coupling at the C3-bromo position can then be carried out, often requiring more forcing conditions, to yield 3,4-disubstituted indazoles. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for controlling the selectivity and yield of these reactions. mdpi.com Ferrocene-based palladium complexes have demonstrated good catalytic activity in the Suzuki-Miyaura coupling of 3-iodo-1H-indazole. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Indazoles

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-7-iodo-1H-indazole | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 7-Phenyl-3-bromo-1H-indazole | 86 | researchgate.net |

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄, Na₂CO₃ | 3-Vinyl-5-nitro-1H-indazole | 87 | nih.gov |

| 5-Bromo-3-iodo-1H-indazole | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-3-(3-methoxyphenyl)-1H-indazole | 94 | thieme-connect.de |

| 3-Chloroindazole | 5-Indole boronic acid | XPhos-derived precatalyst P2, K₃PO₄ | 3-(Indol-5-yl)indazole | Good to excellent | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a valuable method for introducing alkynyl groups onto the indazole scaffold.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively at the C4-iodo position of this compound. researchgate.net Milder reaction conditions typically favor the coupling at the more reactive C-I bond, allowing for the synthesis of 4-alkynyl-3-bromo-1H-indazoles. thieme-connect.de Subsequent alkynylation at the C3-bromo position can be achieved under more forcing conditions. thieme-connect.de The protection of the indazole N-H is sometimes necessary to prevent side reactions and improve yields, particularly for coupling at the C3 position. researchgate.netmdpi.com

Sequential Sonogashira and Suzuki cross-coupling reactions have been successfully employed for the synthesis of a variety of functionalized indoles and indazoles. researchgate.netthieme-connect.de

Table 2: Examples of Sonogashira Coupling Reactions with Halogenated Indazoles

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-3-iodo-1H-indazole | Terminal alkyne | Pd/C, CuI, PPh₃ | 5-Bromo-3-alkynyl-1H-indazole | Good to excellent | researchgate.net |

| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Not specified | 2-Bromo-4-alkynyl-quinoline | Not specified | libretexts.org |

| 3-Iodoindazoles | Various terminal alkynes | Pd and Cu catalysts | 3-Alkynylindazoles | Not specified | researchgate.net |

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. This reaction offers another avenue for creating carbon-carbon bonds at the halogenated positions of the indazole ring.

The Stille coupling has been utilized for the functionalization of indazoles, often demonstrating selectivity for the more reactive C-I bond. researchgate.net This allows for the introduction of various carbon-based substituents at the C4 position of this compound, while leaving the C3-bromo group available for further manipulation. However, a significant drawback of the Stille coupling is the toxicity associated with the organotin reagents and byproducts. mdpi.com Dehalogenation can also be a competing side reaction in Stille couplings. scribd.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. This reaction is a powerful tool for introducing amino groups onto the indazole core.

This amination can be applied to halogenated indazoles to synthesize various aminoindazole derivatives. researchgate.netnih.gov The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. libretexts.org The choice of ligand is critical for the success of the reaction and can influence the scope of both the amine and the halide coupling partners. The reaction can be performed on unprotected indazoles, which offers an advantage by avoiding additional protection and deprotection steps. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Starting Material | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-5-bromo-1H-indazole | Morpholine | Pd(OAc)₂, XPhos, NaOt-Bu | 4-(5-Bromo-1H-indazol-3-yl)morpholine | Not specified | |

| Bromo-indazoles | Primary amines | RuPhos based catalyst, LiHMDS | N-substituted amino-indazoles | Good | nih.gov |

| Aryl halides | Amines | PdCl₂(P(o-Tolyl)₃)₂ | Arylamines | High (for unsubstituted bromobenzene) | libretexts.org |

Chemo- and Regioselectivity in Bis-Cross-Coupling Reactions (e.g., 3-bromo-4-iodoindazoles)

The presence of two different halogens in this compound allows for controlled, sequential, or one-pot bis-cross-coupling reactions. The inherent higher reactivity of the C-I bond compared to the C-Br bond is the primary determinant of the chemo- and regioselectivity. libretexts.org

By carefully selecting the reaction conditions, such as the catalyst, ligands, base, and temperature, it is possible to selectively functionalize the C4 position via a Suzuki-Miyaura, Sonogashira, or Stille coupling, leaving the C3-bromo group untouched. researchgate.netresearchgate.netthieme-connect.de This initial product can then be subjected to a second, different cross-coupling reaction at the C3 position to generate unsymmetrically disubstituted indazoles.

Alternatively, under more forcing conditions, it is possible to achieve a one-pot bis-cross-coupling reaction where both the C3 and C4 positions are functionalized simultaneously or sequentially in the same reaction vessel. researchgate.net The selectivity in these bis-coupling reactions can be influenced by the nature of the coupling partners and the specific catalytic system employed. researchgate.net

Directed C-H Functionalization at Other Positions

The presence of directing groups and the inherent reactivity of the indazole core allow for functionalization at positions other than the halogen-bearing carbons.

Moreover, direct C3-functionalization of the indazole ring system can be achieved through several methods. For instance, direct C3-arylation of 1H-indazoles has been accomplished using palladium catalysts. researchgate.netresearchgate.net Other C3-functionalizations reported for the indazole core include alkylation, acylation, borylation, and amination, often proceeding through metal-catalyzed cross-coupling reactions or by leveraging the inherent nucleophilicity or electrophilicity of the indazole ring. scispace.comchim.it For example, 3-halo-1H-indazoles are frequently used in palladium-catalyzed Heck couplings. thieme-connect.de

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl-1H-indazoles |

| Heck Coupling | Alkenes, Pd catalyst, base | 3-Alkenyl-1H-indazoles |

| C3-Arylation | Aryl halides, Pd catalyst, ligand, base | 3-Aryl-1H-indazoles |

The C7 position of the indazole ring can be selectively functionalized, often directed by a substituent at the C4 position. A novel method for the direct C7-arylation of indazoles using iodoaryls has been developed, employing a palladium acetate (B1210297) catalyst with 1,10-phenanthroline (B135089) as a ligand. nih.gov This reaction is particularly effective for 3-substituted 1H-indazoles that contain an electron-withdrawing group on the benzene (B151609) ring, leading to good yields of the C7-arylated products. nih.govresearchgate.net

Furthermore, a regioselective C7-bromination of 4-substituted 1H-indazoles can be achieved, followed by a palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl groups at the C7 position. nih.govrsc.org This two-step process provides a reliable route to C7-arylated 4-substituted 1H-indazoles. nih.govrsc.org The development of these selective C7-functionalization methods is significant as it allows for the synthesis of new C7-substituted indazole scaffolds that were previously difficult to access. nih.gov One-pot Suzuki-Miyaura/arylation procedures have also been developed to produce C3,C7-diarylated indazoles. nih.govresearchgate.net

| Reaction | Position | Key Features |

| Direct C7-Arylation | C7 | Catalyzed by Pd(OAc)₂, uses 1,10-phenanthroline as a ligand. nih.gov |

| C7-Bromination followed by Suzuki-Miyaura | C7 | Allows for the introduction of various aryl groups. nih.govrsc.org |

| One-pot Suzuki-Miyaura/Arylation | C3 and C7 | Leads to diarylated indazoles. nih.govresearchgate.net |

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Core

The bromine and iodine atoms on the this compound ring are susceptible to nucleophilic substitution reactions. cymitquimica.comcymitquimica.com The reactivity of these halogens allows for their replacement by various nucleophiles, a common strategy in the synthesis of diverse indazole derivatives. evitachem.com The electron-withdrawing nature of the halogens can influence the reactivity of the indazole core in these reactions. cymitquimica.com

Electrophilic substitution on the indazole ring, while less common than on electron-rich heterocycles, can occur. The indazole structure allows for electrophilic aromatic substitution, particularly at the unsubstituted positions of the ring. smolecule.com The position of these substitutions is influenced by the existing substituents on the ring.

Transformations Involving Nitrogen Atoms (N1 and N2)

The nitrogen atoms of the indazole ring play a crucial role in its chemical reactivity and are key sites for functionalization.

N-alkylation and N-arylation of the indazole ring are important transformations for modifying the properties of indazole-based compounds. The reaction of indazoles with alkylating or arylating agents typically yields a mixture of N1 and N2 substituted products. researchgate.net The regioselectivity of these reactions is influenced by factors such as the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. researchgate.netd-nb.info For instance, N-alkylation under Mitsunobu conditions often shows a preference for the N2 position. d-nb.info Conversely, using sodium hydride in tetrahydrofuran (B95107) with an alkyl bromide can favor N1 selectivity. d-nb.info

Strategies to achieve regioselective N-alkylation have been developed. One approach involves an equilibration process where the initial kinetic product can isomerize to the more thermodynamically stable N1-substituted product. d-nb.info Another method utilizes trialkyl orthoformates in the presence of an acid to achieve regioselective N2-alkylation. connectjournals.com

Protecting groups are essential tools for achieving regioselective functionalization of the indazole nitrogen atoms. researchgate.net By temporarily blocking one of the nitrogen atoms, reactions can be directed to the other. Common protecting groups for the indazole nitrogen include tert-butoxycarbonyl (Boc), tetrahydropyranyl (THP), and (2-trimethylsilyl)ethoxymethyl (SEM). chim.itresearchgate.net

The choice of protecting group can influence the outcome of subsequent reactions. For example, the protection of the N1 nitrogen is often necessary to prevent unwanted side reactions during the functionalization of other parts of the molecule. After the desired transformations are complete, the protecting group can be removed to regenerate the free NH-indazole. The use of protecting groups is a well-established strategy to control the regioselectivity of N-functionalization and is crucial for the synthesis of specific indazole isomers. chim.itresearchgate.net

Mechanistic Insights into Reactive Pathways of this compound

The reactivity of this compound is predominantly characterized by its participation in palladium-catalyzed cross-coupling reactions, which allow for the selective functionalization at the C-3 and C-4 positions. The mechanistic pathways of these reactions are governed by the general principles of palladium catalysis, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The presence of two different halogen substituents on the indazole core, bromine at C-3 and iodine at C-4, introduces a significant element of regioselectivity, which is crucial for its strategic functionalization.

The key to understanding the reactive pathways of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium(0) catalysts. In the initial and rate-determining step of many cross-coupling reactions, the oxidative addition, the C-I bond is significantly more reactive than the C-Br bond. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, the palladium(0) catalyst will preferentially insert into the C-I bond at the 4-position of the indazole ring.

This inherent reactivity difference forms the basis for the selective functionalization of this compound. By carefully controlling the reaction conditions and stoichiometry of the coupling partners, it is possible to achieve either mono-functionalization at the C-4 position or a subsequent di-functionalization at both the C-3 and C-4 positions.

A prominent example of this reactivity is the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle for a Suzuki-Miyaura reaction is depicted below:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. In the case of this compound, this step preferentially occurs at the more reactive C-4 iodo position. nih.govnobelprize.org

Transmetalation: The organopalladium(II) halide intermediate then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the halide. nih.govresearchgate.net

Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govscirp.org

For this compound, a mono-Suzuki coupling will yield a 3-bromo-4-aryl-1H-indazole. The remaining C-3 bromine atom can then participate in a second, distinct cross-coupling reaction, enabling the synthesis of unsymmetrically substituted 3,4-diaryl-1H-indazoles. researchgate.net This sequential functionalization is a powerful strategy in the synthesis of complex molecules.

The choice of palladium catalyst, ligands, base, and solvent can influence the efficiency and selectivity of these reactions. researchgate.netresearchgate.net For instance, the use of bulky phosphine ligands can affect the rate of both the oxidative addition and reductive elimination steps. nih.gov

The following table summarizes the key mechanistic steps in the Suzuki-Miyaura cross-coupling of this compound:

| Mechanistic Step | Description | Reactants | Intermediates/Products |

| Oxidative Addition | Preferential insertion of Pd(0) into the more reactive C-I bond at the 4-position. | This compound, Pd(0) catalyst | 3-bromo-1H-indazol-4-yl)palladium(II) iodide |

| Transmetalation | Transfer of an organic group from an organoboron reagent to the palladium center. | (3-bromo-1H-indazol-4-yl)palladium(II) iodide, Organoboron reagent, Base | Di-organopalladium(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Di-organopalladium(II) complex | 3-bromo-4-aryl-1H-indazole, Pd(0) catalyst |

Subsequent functionalization at the C-3 position would follow a similar mechanistic pathway, starting with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the 3-bromo-4-aryl-1H-indazole intermediate.

While the Suzuki-Miyaura reaction is a primary example, the principles of differential reactivity and sequential functionalization also apply to other palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Stille reactions, allowing for the introduction of a wide variety of substituents at the C-4 and subsequently the C-3 positions of the indazole core. researchgate.net

Applications in Medicinal Chemistry and Biological Sciences

3-Bromo-4-iodo-1H-indazole as a Core Pharmacophore in Drug Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indazole ring system is a well-established pharmacophore, recognized for its ability to mimic the purine (B94841) base adenine (B156593) and interact with the ATP-binding sites of various enzymes, most notably protein kinases. nih.govmdpi.com Several FDA-approved anticancer drugs, such as Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance. nih.govmdpi.com

Design and Synthesis of Bioactive Indazole Derivatives

The design of bioactive indazole derivatives often begins with a halogenated precursor like this compound. The presence of two different halogens allows for selective and sequential functionalization. Palladium-mediated cross-coupling reactions are paramount in this process, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net

Key synthetic strategies include:

Suzuki-Miyaura Coupling: This reaction is widely used to couple the halo-indazole core with various aryl or heteroaryl boronic acids or esters. nih.gov Studies on 3-bromo-4-iodoindazoles have investigated the selectivity of such reactions, demonstrating that different reaction conditions can favor substitution at either the C3 or C4 position, allowing for the synthesis of 3,4-disubstituted indazoles. researchgate.net

Heck Coupling: This method allows for the introduction of vinyl groups at the halogenated positions. researchgate.net

Sonogashira Coupling: This reaction is employed to install alkynyl substituents onto the indazole scaffold. researchgate.net

These synthetic methodologies empower chemists to construct large and diverse libraries of indazole derivatives from a single, versatile starting material like this compound. By systematically varying the substituents at the C3 and C4 positions, it is possible to explore the chemical space around the core pharmacophore and identify compounds with potent and selective biological activity.

Evaluation of Diverse Biological Activities

Derivatives synthesized from the this compound scaffold have been evaluated for a wide range of biological activities, with a primary focus on oncology.

The indazole scaffold is a hallmark of many potent anticancer agents. mdpi.comresearchgate.net The ability to generate diverse derivatives from precursors like this compound has led to the discovery of numerous compounds with significant antitumor properties, which are often mediated through the inhibition of cancer cell growth, induction of programmed cell death, and modulation of key signaling pathways.

A fundamental measure of a potential anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. Indazole derivatives have demonstrated potent antiproliferative activity against a wide spectrum of human cancer cell lines. Research has shown that specific substitution patterns on the indazole ring, achievable through the synthetic handles provided by a precursor like this compound, are crucial for this activity. For example, certain 3-(pyrrolopyridin-2-yl)indazole derivatives have shown exceptionally potent activity against the HL60 (promyelocytic leukemia) and HCT116 (colon cancer) cell lines, with IC₅₀ values in the nanomolar range. nih.gov

| Compound Class/Name | Target Cell Line | IC₅₀ (µM) |

| 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HL60 (Promyelocytic Leukemia) | 0.0083 |

| 3-(pyrrolopyridin-2-yl)indazole derivative 93 | HCT116 (Colon Cancer) | 0.0013 |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335) 97 | SK-MEL-3 (Melanoma) | 1.12 |

| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea 97 | NB-4 (Acute Promyelocytic Leukemia) | 1.34 |

Beyond simply halting cell growth (cytostasis), many effective anticancer drugs induce apoptosis, or programmed cell death, in tumor cells. Indazole derivatives have been shown to trigger this process, primarily through the intrinsic, or mitochondrial, pathway. This pathway is controlled by the balance of pro-apoptotic and anti-apoptotic proteins within the cell. Studies have demonstrated that treatment with certain indazole-based compounds leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and a concurrent increase in the expression of pro-apoptotic proteins such as Bax. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of enzymes called caspases (e.g., caspase-3), which execute the dismantling of the cell.

One of the most significant applications of indazole derivatives in oncology is as inhibitors of protein kinases. nih.govrsc.org Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a common driver of cancer. The indazole scaffold is particularly adept at fitting into the ATP-binding pocket of many kinases, acting as a competitive inhibitor. mdpi.comnih.gov The strategic functionalization of the this compound core allows for the development of inhibitors with high potency and selectivity against specific kinase targets.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Indazole derivatives have been designed as potent VEGFR-2 inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. mdpi.comnih.gov

FGFR: The Fibroblast Growth Factor Receptor family is another group of tyrosine kinases involved in cell proliferation and differentiation, which are often mutated or overexpressed in various cancers. Numerous indazole-based compounds have been developed as potent FGFR inhibitors, with IC₅₀ values reaching the single-digit nanomolar range. nih.govnih.govnih.govbenthamdirect.com

FLT3: FMS-like Tyrosine Kinase 3 is frequently mutated in acute myeloid leukemia (AML), making it a critical therapeutic target. Indazole-based inhibitors have shown remarkable potency against both wild-type and drug-resistant mutant forms of FLT3. nih.govnih.gov

Multi-Kinase Inhibition (c-Kit, PDGFRβ): Some indazole derivatives have been developed as multi-kinase inhibitors, targeting several key oncogenic drivers simultaneously. One such derivative was shown to inhibit c-Kit, PDGFRβ, and FLT3, with dissociation constants (Kd) in the nanomolar range. nih.gov

GSK-3: Glycogen Synthase Kinase 3 is a serine/threonine kinase implicated in various cellular processes and diseases, including cancer and mood disorders. nih.govnih.gov 1H-indazole-3-carboxamides, a class of compounds readily accessible from a 3-substituted indazole core, have been identified as potent GSK-3 inhibitors. nih.gov

| Target Kinase | Derivative Type / Name | Potency (IC₅₀ / Kd) |

| VEGFR-2 | Indazole derivative 30 | 1.24 nM (IC₅₀) |

| c-Kit | N-phenyl-N-phenyl urea derivative 97 | 68.5 nM (Kd) |

| PDGFRβ | N-phenyl-N-phenyl urea derivative 97 | 140 nM (Kd) |

| FLT3 | Benzimidazole-indazole derivative 22f | 0.941 nM (IC₅₀) |

| FLT3-D835Y | Benzimidazole (B57391) derivative 8r | 5.64 nM (IC₅₀) |

| FGFR1 | Indazole derivative 9u | 3.3 nM (IC₅₀) |

| FGFR1 | Indazole derivative 99 | 2.9 nM (IC₅₀) |

| GSK-3β | 1H-indazole-3-carboxamide 50 | 0.35 µM (IC₅₀) |

Antimicrobial Properties

The indazole scaffold is a key component in the development of new antimicrobial agents. mdpi.com While research specifically detailing the antimicrobial properties of this compound is limited, studies on related halogenated indazoles provide significant insights. A series of novel 4-bromo-1H-indazole derivatives have been synthesized and identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov

These compounds demonstrated notable in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov The research highlighted that this class of compounds showed better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes than other tested strains. nih.gov For instance, certain derivatives exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov One particular compound from the series showed potent activity (4 µg/mL) against S. pyogenes PS. nih.gov

| Compound | Target Organism | Activity (MIC, µg/mL) | Notes |

|---|---|---|---|

| Compound 9 | S. pyogenes PS | 4 | 32-fold more active than 3-MBA |

| Compound 12 | Penicillin-resistant S. aureus | N/A | 256-fold more potent than 3-MBA |

| Compound 18 | Penicillin-resistant S. aureus | N/A | 256-fold more potent than 3-MBA |

| Compound 18 | S. aureus ATCC29213 | N/A | 64-fold better activity than 3-MBA |

Additionally, other studies have confirmed the antimicrobial potential of various indazole derivatives, including those tethered with a 1,2,3-triazole moiety, against several bacterial and fungal strains. researchgate.net The general consensus from structure-activity relationship (SAR) studies on antimicrobial heterocyclic compounds is that the presence and position of electron-withdrawing groups, such as halogens, are often crucial for activity. nih.gov

Anti-inflammatory Effects

Indazole derivatives are well-established as anti-inflammatory agents, with commercially available drugs like Bendazac (B1667983) and Benzydamine featuring this scaffold. mdpi.com The anti-inflammatory mechanisms of indazoles are often multifactorial. Studies have shown they can inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net Furthermore, they can inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and lipoxygenases, and also act as free radical scavengers. nih.govresearchgate.net

Research on a range of indazole derivatives demonstrated a significant, dose-dependent inhibition of carrageenan-induced paw edema in rats, a standard model for acute inflammation. nih.govresearchgate.net The inhibitory concentration (IC50) values for COX-2 inhibition by various indazoles ranged from 12.32 to 23.42 μM. nih.gov For example, 5-aminoindazole (B92378) produced a maximum inflammation inhibition of 83.09% at a 100 mg/kg dose, which was comparable to the standard drug diclofenac. nih.gov

| Compound | Assay | Result (IC50) |

|---|---|---|

| Indazole | COX-2 Inhibition | 12.32 - 23.42 µM (range for derivatives) |

| Indazole | TNF-α Inhibition | 220.11 µM |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 µM |

Antiviral and Anti-HIV Activities

The indazole core is a key structural motif in the development of antiviral therapeutics. mdpi.com A significant example is the role of a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, as a crucial intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. This highlights the importance of halogenated indazoles in modern antiviral drug design.

General studies on heterocyclic compounds have also pointed to the potential of indazole derivatives as antiviral agents. For example, N-arylindazole-3-carboxamide derivatives have been identified as potent inhibitors of SARS-CoV-2. doi.org Structure-activity relationship studies often indicate that the type and position of substituents on the heterocyclic core are critical for potent antiviral activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Indazoles

Influence of Halogen Substituents on Biological Activity, Binding Affinity, and Selectivity

Studies on synthetic cannabinoid receptor agonists with a halogenated indazole core revealed distinct SAR trends. For compounds with a substitution at the 5-position of the indazole, fluorine analogs generally exhibited the lowest EC50 values (highest potency). nih.gov For one chemical series, chlorinated analogs were more potent than brominated ones, while the opposite was true for a different series, indicating that the effect of the halogen is context-dependent on the rest of the molecule's structure. nih.gov In another study, it was demonstrated that increasing the atomic mass of a halogen substituent on a cobalt bis(dicarbollide) core could improve biological activity, with an iodine atom providing the most selective antibacterial outcome against Staphylococcus aureus. rsc.org This suggests that for some targets, larger halogens like bromine and iodine can form beneficial interactions, such as halogen bonds, that enhance binding affinity.

Impact of Functional Group Modifications and N-Substitution

Modifications to other functional groups on the indazole ring, in concert with halogenation, are critical for optimizing biological activity. SAR studies on indazole-3-carboxamides as CRAC channel blockers found that the specific regiochemistry of the amide linker was essential for activity. nih.gov The indazole-3-carboxamide derivative was a potent inhibitor, while its reverse amide isomer was completely inactive, demonstrating the strict structural requirements for interaction with the biological target. nih.gov

Furthermore, substitution at the N-1 or N-2 position of the indazole ring is a common strategy to explore chemical space and improve drug-like properties. The regioselectivity of N-alkylation is influenced by substituents already on the indazole ring and the reaction conditions used. nih.gov For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can lead to a mixture of N-1 and N-2 substituted products, and achieving high selectivity is a key synthetic challenge. researchgate.net The biological activity of the resulting N-1 versus N-2 isomers can differ significantly, making regioselective synthesis crucial in drug development programs. nih.gov

Utilization as Biochemical Probes for Target Identification and Pathway Elucidation

Halogenated compounds, particularly those containing iodine, are valuable tools in chemical biology. The introduction of a radioisotope of iodine, such as Iodine-125, allows the molecule to be used as a radioligand for receptor binding assays, in vitro autoradiography, and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov

While direct studies using this compound as a biochemical probe are not widely reported, research on analogous heterocyclic structures demonstrates the principle. For example, radio-iodinated benzimidazole derivatives have been synthesized and evaluated as SPECT imaging agents for the NR2B subtype of the NMDA receptor. nih.gov Similarly, radioiodinated benzoxazole (B165842) and benzothiazole (B30560) derivatives have been developed for imaging myelin, which is relevant for diseases like multiple sclerosis. nih.gov These studies establish a strong precedent for the potential development of 4-[¹²⁵I]iodo-3-bromo-1H-indazole as a specific probe. Such a tool could be used to quantify a target receptor's density in the brain, identify novel biological targets, or elucidate the pathways in which a particular class of indazole-based drugs may act.

Advanced Spectroscopic and Computational Characterization

Elucidation of Molecular Structures

Determining the three-dimensional arrangement of atoms is fundamental to understanding a molecule's properties. X-ray crystallography stands as a definitive technique for elucidating solid-state molecular structures.

While the specific crystal structure for "3-Bromo-4-iodo-1H-indazole" is not widely published, X-ray diffraction studies on related halogenated indazole and pyrazole (B372694) derivatives provide critical insights into the expected structural features. researchgate.netmdpi.com These studies unambiguously confirm molecular connectivity and reveal detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.net

For instance, in the crystal structures of halogenated pyrazoles, which share a similar heterocyclic core, the packing is often dominated by hydrogen-bonding motifs. mdpi.com Depending on the halogen substituent, these compounds can form various supramolecular structures such as trimers or catemeric chains through N-H···N hydrogen bonds. mdpi.com The C-I bond length in such structures is typically found to be shorter than the sum of their covalent radii, suggesting a degree of partial double bond character. mdpi.com Similar interactions and structural parameters are anticipated in the crystal lattice of "this compound". The analysis of crystal structures is crucial for understanding the supramolecular architecture, which can influence the material's physical properties. mdpi.com

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic, Triclinic | Describes the basic geometry of the unit cell. mdpi.com |

| Space Group | e.g., P-1, P21/c | Defines the symmetry elements within the crystal. researchgate.netmdpi.com |

| Hydrogen Bonding Motif | Catemers or Trimers via N-H···N bonds | Governs the primary intermolecular interactions and crystal packing. mdpi.com |

| C-I Bond Length | Shorter than sum of covalent radii | Indicates potential partial double bond character. mdpi.com |

| π–π Stacking | Observed between aromatic rings | Contributes to the stability of the crystal packing. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Isomer Differentiation

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. ipb.pt For substituted indazoles, it is particularly crucial for differentiating between potential isomers that may arise during synthesis. acs.orgnih.gov

The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of each nucleus. In "this compound," the positions of the bromine and iodine atoms, as well as the tautomeric state of the indazole ring (1H vs. 2H), significantly influence these shifts.

¹H NMR: The aromatic protons on the benzene (B151609) ring portion of the molecule would exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbons directly attached to the electronegative halogen atoms (C3 and C4) are particularly diagnostic. For example, in related halogenated derivatives, the carbon atom attached to a bromine can resonate in the range of 91.5–118.7 ppm, while a carbon attached to iodine appears at a significantly more upfield position, such as around 56.5 ppm. mdpi.com

¹⁵N NMR: This technique directly probes the nitrogen atoms of the pyrazole ring. The chemical shifts of N1 and N2 are distinct and are sensitive to substitution on the indazole core and the tautomeric form present. researchgate.net Studies on indazole N-oxides, for example, show that the N1 resonance is shielded by about 30 ppm compared to the deoxygenated indazole. researchgate.net

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H5, H6, H7) | ~7.0 - 8.0 | Specific shifts and coupling constants depend on exact positions. |

| ¹H | N-H | > 10 | Typically a broad singlet, solvent-dependent. mdpi.com |

| ¹³C | C-Br (C3) | ~90 - 120 | Influenced by the bromine substituent. mdpi.com |

| ¹³C | C-I (C4) | ~55 - 70 | Upfield shift due to the heavy atom effect of iodine. mdpi.com |

| ¹³C | Aromatic | ~110 - 140 | Chemical shifts are influenced by substituents on the ring. |

| ¹⁵N | N1, N2 | Variable | Highly sensitive to tautomerism and electronic effects. researchgate.net |

To overcome ambiguities in spectral interpretation, experimental NMR data are often correlated with theoretical predictions from quantum mechanical calculations. nih.gov Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often used with DFT, can calculate NMR chemical shieldings. acs.orgnih.gov These calculated shieldings are then converted to chemical shifts and compared with experimental values. A strong correlation between the predicted and measured spectra provides powerful evidence for a proposed structure. nih.gov This combined experimental-computational approach is particularly valuable for distinguishing between closely related isomers or different conformations of a molecule in solution. nih.govgithub.io

Theoretical Studies on Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intrinsic properties of molecules like "this compound".

DFT calculations are widely employed to investigate the electronic structure, stability, and reactivity of indazole derivatives. nih.govrsc.org By optimizing the molecular geometry at a given level of theory (e.g., B3LYP with a 6-31G basis set), various electronic properties can be determined. researchgate.netresearchgate.net

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions, helping to rationalize the regioselectivity observed in reactions of substituted indazoles. researchgate.net

These theoretical calculations provide a robust framework for understanding the stability and predicting the chemical behavior of "this compound". dntb.gov.ua

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. researchgate.net |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | Measure of resistance to change in electron distribution | Harder molecules have larger energy gaps. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density on the molecular surface | Identifies sites for nucleophilic and electrophilic attack. nih.gov |

Gauge-Invariant Atomic Orbitals (GIAO) for Accurate Spectroscopic Predictions

The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. However, calculations of magnetic properties can be complicated by the gauge-origin problem, where the results depend on the coordinate system's origin. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used ab initio technique that effectively circumvents this issue.

The GIAO method incorporates field-dependent basis functions, ensuring that the calculated magnetic properties, such as NMR shielding tensors, are independent of the chosen gauge origin. This approach is implemented in various quantum chemistry software packages and is compatible with Density Functional Theory (DFT) and other methods, allowing for a robust correlation between theoretical calculations and experimental data.

For a molecule like this compound, a typical computational workflow would involve:

Geometry Optimization: The molecule's 3D structure is optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP) and a basis set (e.g., 6-311++G(d,p)).

GIAO NMR Calculation: Using the optimized geometry, an NMR calculation is performed. The GIAO method is specified to compute the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁵N).

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

While specific studies performing these calculations on this compound are not available, research on analogous compounds like 4-halogenated-1H-pyrazoles has demonstrated that DFT calculations can successfully predict trends in ¹H NMR chemical shifts, although minor deviations from experimental values may occur. A comparative table between hypothetical experimental data and GIAO-calculated values would be crucial for validating the computational model, but such data is not currently published for this specific indazole.

Table 1: Illustrative Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is for illustrative purposes only, as specific published data for this compound is unavailable.)

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical GIAO Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|